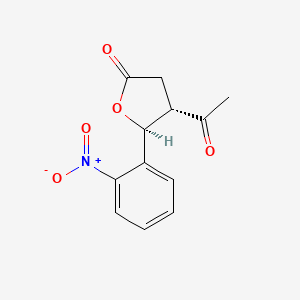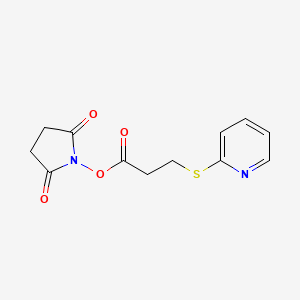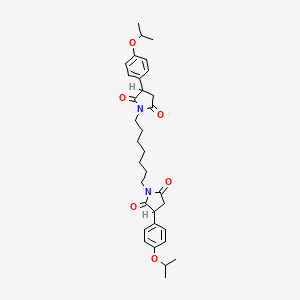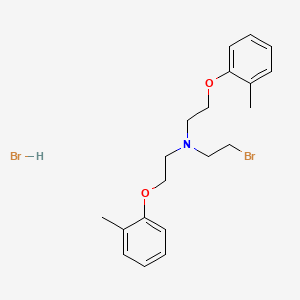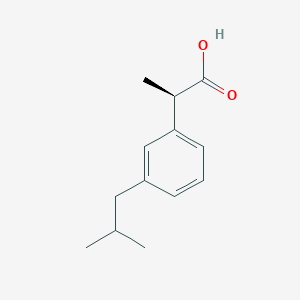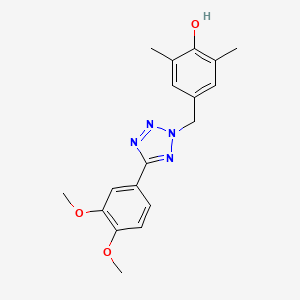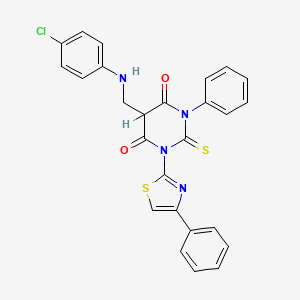
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(3,4-a)ftalazina-6-amina, N,N-bis(2-metoxietil)-3-fenil- es un compuesto orgánico complejo conocido por su estructura química única y aplicaciones potenciales en varios campos científicos. Este compuesto pertenece a la clase de triazoloftalazinas, las cuales son conocidas por sus diversas actividades biológicas y aplicaciones terapéuticas potenciales.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1,2,4-Triazolo(3,4-a)ftalazina-6-amina, N,N-bis(2-metoxietil)-3-fenil- generalmente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del anillo de triazol, seguido de la formación de la unidad de ftalazina. El paso final involucra la introducción de los grupos N,N-bis(2-metoxietil) y fenil. Los reactivos comunes utilizados en estas reacciones incluyen derivados de hidracina, aldehídos y varios catalizadores para facilitar la formación del producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones por lotes a gran escala en condiciones controladas. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Los métodos de purificación, como la recristalización y la cromatografía, se emplean para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,2,4-Triazolo(3,4-a)ftalazina-6-amina, N,N-bis(2-metoxietil)-3-fenil- experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como cloruro de tionilo o bromo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo(3,4-a)ftalazina-6-amina, N,N-bis(2-metoxietil)-3-fenil- tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial como un compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles aplicaciones terapéuticas, incluyendo como un agente antiinflamatorio o antiviral.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1,2,4-Triazolo(3,4-a)ftalazina-6-amina, N,N-bis(2-metoxietil)-3-fenil- involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la inflamación o la proliferación celular, ejerciendo así sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
- 1,2,4-Triazolo(3,4-a)ftalazina-6-amina, N,N-bis(2-metoxietil)-3-(4-metoxifenil)-
- 1,2,4-Triazolo(3,4-a)ftalazina-6-amina, N,N-bis(2-metoxietil)-3-(4-dimetilaminofenil)-
Unicidad
En comparación con compuestos similares, 1,2,4-Triazolo(3,4-a)ftalazina-6-amina, N,N-bis(2-metoxietil)-3-fenil- se destaca por su patrón de sustitución específico, que puede conferir actividades biológicas y reactividad química únicas. Su estructura distintiva permite interacciones dirigidas con objetivos moleculares, lo que lo convierte en un compuesto valioso para la investigación científica y aplicaciones terapéuticas potenciales.
Propiedades
Número CAS |
87539-82-0 |
|---|---|
Fórmula molecular |
C21H23N5O2 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
N,N-bis(2-methoxyethyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C21H23N5O2/c1-27-14-12-25(13-15-28-2)21-18-11-7-6-10-17(18)20-23-22-19(26(20)24-21)16-8-4-3-5-9-16/h3-11H,12-15H2,1-2H3 |
Clave InChI |
RMXHNVJURKDVJK-UHFFFAOYSA-N |
SMILES canónico |
COCCN(CCOC)C1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12726701.png)

![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726711.png)
![2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B12726713.png)
